2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups. This compound includes a furan ring, an imidazole ring, and a trifluoromethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a furan ring, which is known to have significant therapeutic efficacy and has been used in the creation of numerous innovative antibacterial agents . It also contains an imidazole ring, which is known to have a broad range of chemical and biological properties and is used in the development of new drugs .
Mode of Action
It is known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . Given the presence of the furan and imidazole rings in the compound, it is likely that it interacts with its targets through these structures.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, imidazole derivatives possess various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole and furan intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel catalyst . The furan ring can be introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the furan and imidazole intermediates with the trifluoromethoxyphenyl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce imidazolines.
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of a furan ring, an imidazole ring, and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N4O4S, with a molecular weight of 424.48 g/mol. The structure includes a furan ring, an imidazole ring, and a trifluoromethoxy-substituted phenyl group, which contribute to its diverse biological activities.
1. Antimicrobial Activity
Furan derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing furan rings exhibit significant activity against various pathogens due to their ability to disrupt microbial cell function. The presence of the imidazole moiety enhances this effect, potentially through interaction with microbial enzymes.
2. Anticancer Activity
Compounds similar to this compound have shown promising anticancer effects in vitro. For instance, studies on related imidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The combination of furan and imidazole rings may contribute to synergistic effects against tumor cells.
3. Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Preliminary studies suggest that the compound may reduce inflammation markers in cellular models.
4. Antidiabetic Potential
Research has indicated that compounds containing imidazole rings can enhance insulin sensitivity and exhibit hypoglycemic effects. The specific structure of this compound suggests potential for further exploration in diabetes management through modulation of glucose metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Binding : The imidazole moiety is known for its ability to bind various receptors, potentially modulating signaling pathways associated with disease processes.
Case Studies
Several studies have evaluated the biological activities of structurally similar compounds:
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)26-13-5-3-12(4-6-13)22-15(24)11-27-16-21-7-8-23(16)10-14-2-1-9-25-14/h1-9H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESHQKWSTYSKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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